Ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate
Overview
Description
Ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that exhibit a wide range of biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
Ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate is a chemical compound with potential biological activity
Mode of Action
The mode of action of this compound is currently unknown due to the lack of specific studies on this compound . The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Thiophene derivatives have been found to exhibit a variety of biological effects, suggesting that they may interact with multiple pathways
Preparation Methods
The synthesis of ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate can be achieved through several methods. One common approach is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoacetamide in the presence of elemental sulfur . The reaction conditions typically include heating the mixture in a suitable solvent such as ethanol or methanol. Industrial production methods may involve optimizing the reaction conditions to increase yield and purity, such as using catalysts or adjusting the temperature and pressure .
Chemical Reactions Analysis
Ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
Ethyl 2-amino-4-phenylthiophene-3-carboxylate: Similar structure but lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate: The fluorine atom is positioned differently, which may influence its interaction with molecular targets.
Ethyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate: Contains a chlorine atom instead of fluorine, which may result in different chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2S/c1-2-17-13(16)11-9(7-18-12(11)15)8-5-3-4-6-10(8)14/h3-7H,2,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSOKWUAKONNNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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